molecular formula C19H12FN3O2S B236706 N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B236706
M. Wt: 365.4 g/mol
InChI Key: AYISMRMFKKEZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the activation of B-cells and the production of antibodies.

Mechanism of Action

N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in the activation of B-cells and the production of antibodies. By inhibiting BTK, the compound can reduce the production of antibodies and suppress the immune response, making it a potential treatment option for autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can effectively inhibit the activity of BTK and reduce the production of antibodies in vitro and in vivo. The compound has also been shown to have anti-tumor activity in various cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potent inhibitory activity against BTK, making it a promising candidate for the treatment of various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the evaluation of the compound's efficacy and safety in clinical trials for the treatment of various diseases. Additionally, further studies are needed to investigate the compound's potential applications in other fields such as agriculture and material science.
In conclusion, N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. The compound's potent inhibitory activity against BTK makes it a promising candidate for the treatment of various diseases, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 4-cyano-2-fluorobenzoic acid with 4-aminophenol to form an intermediate product. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride to obtain the final product. The overall yield of this synthesis method is around 20-30%.

Scientific Research Applications

N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

properties

Product Name

N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-[(4-cyano-2-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H12FN3O2S/c20-16-10-12(11-21)3-8-15(16)18(24)22-13-4-6-14(7-5-13)23-19(25)17-2-1-9-26-17/h1-10H,(H,22,24)(H,23,25)

InChI Key

AYISMRMFKKEZMB-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F

Origin of Product

United States

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